Ethyl 2-(6-Bromo-5-methyl-3-indolyl)-2-oxoacetate
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Overview
Description
Ethyl 2-(6-Bromo-5-methyl-3-indolyl)-2-oxoacetate is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom at the 6th position and a methyl group at the 5th position of the indole ring, with an ethyl ester and oxoacetate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-Bromo-5-methyl-3-indolyl)-2-oxoacetate typically involves the following steps:
Bromination: Introduction of a bromine atom at the 6th position of the indole ring.
Methylation: Addition of a methyl group at the 5th position.
Esterification: Formation of the ethyl ester group.
Oxidation: Introduction of the oxoacetate group.
Industrial Production Methods
Industrial production methods may involve large-scale bromination and methylation reactions, followed by esterification and oxidation under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized products.
Reduction: Reduction reactions may lead to the removal of the oxo group or reduction of the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Various oxidized derivatives.
Reduction: Reduced forms of the compound.
Substitution: Substituted indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(6-Bromo-5-methyl-3-indolyl)-2-oxoacetate involves its interaction with specific molecular targets. The bromine and methyl groups may influence its binding affinity and specificity towards enzymes or receptors. The oxoacetate group may play a role in its reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(5-Methyl-3-indolyl)-2-oxoacetate: Lacks the bromine atom.
Ethyl 2-(6-Bromo-3-indolyl)-2-oxoacetate: Lacks the methyl group.
Ethyl 2-(6-Bromo-5-methyl-3-indolyl)-2-hydroxyacetate: Has a hydroxy group instead of an oxo group.
Uniqueness
Ethyl 2-(6-Bromo-5-methyl-3-indolyl)-2-oxoacetate is unique due to the specific combination of bromine, methyl, and oxoacetate groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H12BrNO3 |
---|---|
Molecular Weight |
310.14 g/mol |
IUPAC Name |
ethyl 2-(6-bromo-5-methyl-1H-indol-3-yl)-2-oxoacetate |
InChI |
InChI=1S/C13H12BrNO3/c1-3-18-13(17)12(16)9-6-15-11-5-10(14)7(2)4-8(9)11/h4-6,15H,3H2,1-2H3 |
InChI Key |
PZOPFFGZZZQKQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C1=CNC2=C1C=C(C(=C2)Br)C |
Origin of Product |
United States |
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